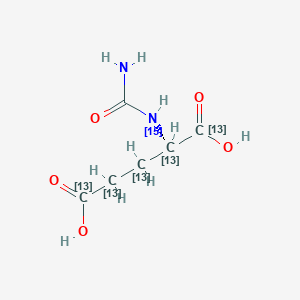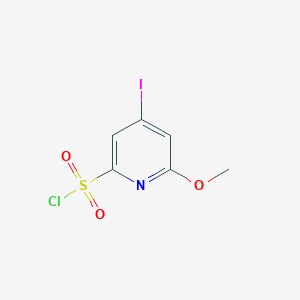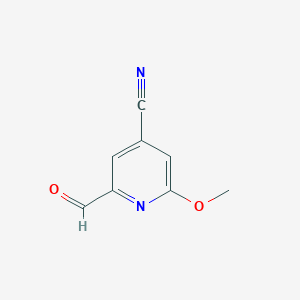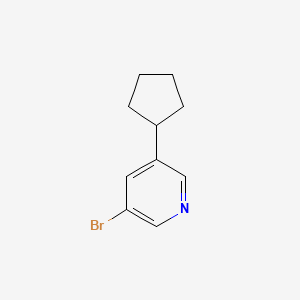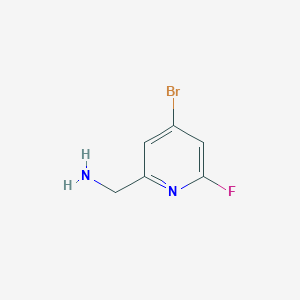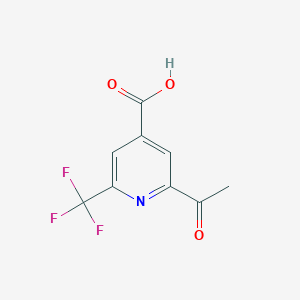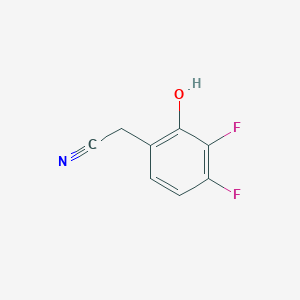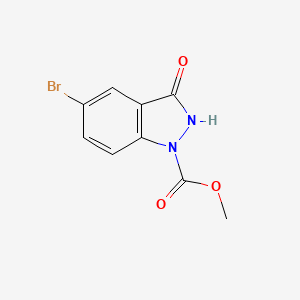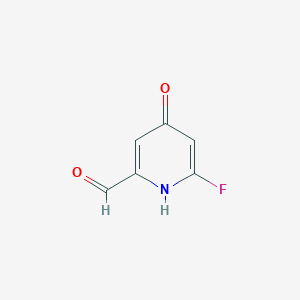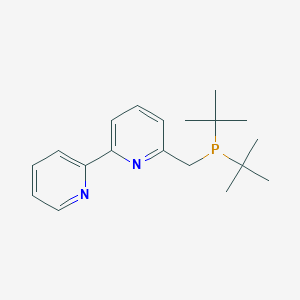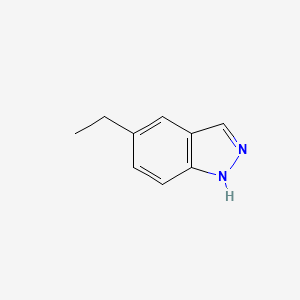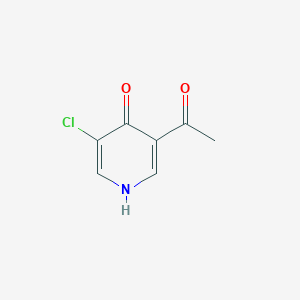
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone is a chemical compound with the molecular formula C7H6ClNO2 and a molecular weight of 171.58 g/mol . It is characterized by the presence of a chloro group, a hydroxyl group, and a pyridine ring, making it a versatile compound in various chemical reactions and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone typically involves the chlorination of 4-hydroxypyridine followed by acetylation. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and acetylating agents like acetic anhydride or acetyl chloride. The reactions are usually carried out under controlled temperatures and inert atmospheres to ensure high yields and purity .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high throughput.
化学反応の分析
Types of Reactions
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents such as sodium methoxide (NaOCH3) or ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine ketones, while reduction can produce pyridine alcohols or amines .
科学的研究の応用
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用機序
The mechanism of action of 1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone involves its interaction with specific molecular targets and pathways. The chloro and hydroxyl groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed biological effects .
類似化合物との比較
Similar Compounds
1-(2-Chloro-5-fluoropyridin-3-YL)ethanone: This compound has a similar structure but with a fluorine atom instead of a hydroxyl group.
1-(3-Hydroxypyridin-4-YL)ethanone: This compound lacks the chloro group but retains the hydroxyl and ethanone functionalities.
Uniqueness
1-(5-Chloro-4-hydroxypyridin-3-YL)ethanone is unique due to the presence of both chloro and hydroxyl groups on the pyridine ring. This combination enhances its reactivity and versatility in various chemical reactions and applications, distinguishing it from other similar compounds .
特性
分子式 |
C7H6ClNO2 |
|---|---|
分子量 |
171.58 g/mol |
IUPAC名 |
3-acetyl-5-chloro-1H-pyridin-4-one |
InChI |
InChI=1S/C7H6ClNO2/c1-4(10)5-2-9-3-6(8)7(5)11/h2-3H,1H3,(H,9,11) |
InChIキー |
YZFQRLMCYZZUHL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CNC=C(C1=O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


